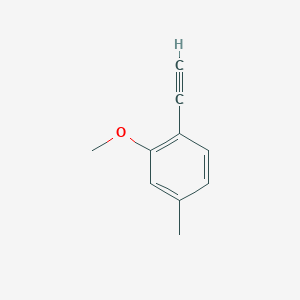

1-Ethynyl-2-methoxy-4-methylbenzene

Description

BenchChem offers high-quality 1-Ethynyl-2-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-6-5-8(2)7-10(9)11-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQKCLGMGRSXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethynyl-2-methoxy-4-methylbenzene chemical structure and properties

An In-depth Technical Guide to 1-Ethynyl-2-methoxy-4-methylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2-methoxy-4-methylbenzene (CAS No. 76839-58-2), a substituted phenylacetylene derivative. Phenylacetylenes are a critical class of compounds in organic synthesis and medicinal chemistry, serving as versatile building blocks for more complex molecular architectures.[1][2] This document details the chemical structure, physicochemical properties, and safety information for 1-Ethynyl-2-methoxy-4-methylbenzene. Furthermore, it presents a detailed, field-proven protocol for its synthesis via Sonogashira coupling, a cornerstone reaction in modern organic chemistry. The guide is designed to equip researchers and professionals in drug development with the necessary technical knowledge and practical methodologies for the effective utilization of this compound.

Introduction and Significance

1-Ethynyl-2-methoxy-4-methylbenzene, also known as 2-Ethynyl-4-methylanisole or 4-Methyl-2-methoxyphenylacetylene, is an aromatic alkyne. Its structure, featuring a terminal alkyne, a methoxy group, and a methyl group on the benzene ring, provides a unique combination of steric and electronic properties. The terminal alkyne is a particularly valuable functional group, enabling a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions.

Substituted phenylacetylenes are integral to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The specific substitution pattern of 1-Ethynyl-2-methoxy-4-methylbenzene makes it a valuable precursor for creating libraries of compounds for drug discovery screening and for the synthesis of targeted, complex molecules. For instance, it may be used in the preparation of intermediates like 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine.[4]

Chemical Structure and Properties

The molecular structure of 1-Ethynyl-2-methoxy-4-methylbenzene is foundational to its reactivity and physical characteristics.

Molecular Structure:

-

IUPAC Name: 1-ethynyl-2-methoxy-4-methylbenzene[5]

-

Synonyms: 2-Ethynyl-4-methylanisole, 4-Methyl-2-methoxyphenylacetylene

-

CAS Number: 76839-58-2[6]

-

Molecular Formula: C₁₀H₁₀O[7]

-

SMILES: CC1=CC(C#C)=C(OC)C=C1[5]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 146.19 g/mol | [5][6] |

| Appearance | Solid | [8] |

| Melting Point | 30-34 °C | [4][7][8] |

| Boiling Point | 222.7 °C (Predicted) | [7] |

| Density | 1 g/cm³ (Predicted) | [7] |

| Flash Point | 93.9 °C (201.0 °F) - closed cup | [6][8] |

| Refractive Index | 1.525 (Predicted) | [7] |

| XLogP3 | 2.5 | [5] |

Spectroscopic Data

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the acetylenic proton (C≡C-H), singlets for the methyl (CH₃) and methoxy (OCH₃) protons, and distinct signals in the aromatic region corresponding to the protons on the benzene ring.[9][10]

-

¹³C NMR Spectroscopy: The spectrum would show characteristic peaks for the two sp-hybridized carbons of the alkyne group (typically in the 80-95 ppm range), in addition to signals for the aromatic carbons and the methyl and methoxy carbons.[10]

-

Infrared (IR) Spectroscopy: Key absorbances would be expected for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). Aromatic C-H and C=C stretching bands, as well as C-O stretching for the methoxy group, would also be present.[11]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 146.19. Fragmentation patterns would likely involve the loss of methyl or methoxy groups.[11][12][13]

Synthesis Protocol: Sonogashira Coupling

The Sonogashira coupling is a highly efficient and widely used method for the synthesis of substituted alkynes.[3][14] It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[15][16] This protocol outlines a general, yet robust, procedure for the synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene.

Rationale for Method Selection

The Sonogashira reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[3][17] This makes it particularly suitable for the synthesis of complex molecules in multi-step synthetic sequences, a common scenario in drug development.[16] The use of a palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Caption: General workflow for Sonogashira coupling synthesis.

Step-by-Step Methodology

Materials:

-

1-Iodo-2-methoxy-4-methylbenzene (or the corresponding bromide)

-

Ethynyltrimethylsilane or Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-iodo-2-methoxy-4-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and freshly distilled triethylamine. The solution should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature. The trimethylsilyl group is used as a protecting group for the terminal alkyne.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Deprotection: After the coupling reaction is complete, cool the mixture to room temperature. Add a solution of TBAF in THF or a mixture of potassium carbonate in methanol to remove the trimethylsilyl protecting group. Stir for 1-2 hours at room temperature.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Ethynyl-2-methoxy-4-methylbenzene.[18]

Reactivity and Potential Applications

The chemical reactivity of 1-Ethynyl-2-methoxy-4-methylbenzene is dominated by the terminal alkyne functionality. This group is a versatile handle for a variety of chemical transformations.

Key Reactions

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.

-

Further Cross-Coupling Reactions: It can act as the alkyne component in subsequent Sonogashira reactions to synthesize more complex, conjugated systems.[17]

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively.

-

Cycloadditions: The alkyne can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex polycyclic systems.[4]

The relationship between the starting materials and potential products is illustrated below.

Caption: Key reaction pathways for 1-Ethynyl-2-methoxy-4-methylbenzene.

Safety and Handling

Proper safety precautions are essential when handling 1-Ethynyl-2-methoxy-4-methylbenzene and the reagents used in its synthesis.

-

Hazard Identification: This compound may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[5][8] It is classified as a skin sensitizer (Category 1) and an eye irritant (Category 2).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[8] When handling the solid, a dust mask (type N95) is recommended.[6][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[19][20] Avoid contact with skin and eyes.[21] Keep away from heat and sources of ignition.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class code is 11 for combustible solids.[6][8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[20][22]

Conclusion

1-Ethynyl-2-methoxy-4-methylbenzene is a valuable and versatile building block in organic synthesis. Its unique substitution pattern and reactive terminal alkyne functionality make it a compound of interest for researchers in medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and essential safety information to facilitate its effective and safe use in a research setting.

References

-

PubChem. 1-Ethynyl-4-methoxy-2-methylbenzene. [Link]

-

PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Eastwood. 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON HAZARDOUS INGREDIENTS 3. HAZARDS IDENTIFICATION. [Link]

-

The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ESMA Inc. MATERIAL SAFETY DATA SHEET. [Link]

-

J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

-

MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]

-

PrepChem.com. Synthesis of 1-Methoxy-2-(1-octynyl)-benzene. [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

-

ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]

-

ACS Publications. New Substituted Polyacetylenes with Phenyleneethynylene Side Groups [−(C6H4−C⋮C)n−SiiPr3; n = 1, 2]: Synthesis, Characterization, Spectroscopic, and Photoelectric Properties. [Link]

-

PMC. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. [Link]

-

ResearchGate. Synthesis of the alkoxy-substituted phenylacetylenes and their reaction.... [Link]

-

NIST WebBook. Benzene, 1-ethynyl-4-methyl-. [Link]

-

Eureka | Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

-

NIST WebBook. Benzene, 1-ethoxy-4-methyl-. [Link]

-

Organic Syntheses Procedure. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. [Link]

- Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

- 1. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]

- 5. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-乙炔基-4-甲氧基-2-甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]

- 13. Benzene, 1-ethoxy-4-methyl- [webbook.nist.gov]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. eastwood.com [eastwood.com]

- 20. esmainc.com [esmainc.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. peptide.com [peptide.com]

1-Ethynyl-2-methoxy-4-methylbenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-ethynyl-4-methoxy-2-methylbenzene, a key building block in modern organic synthesis. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this compound but to also offer insights into its reactivity and practical applications, grounded in established scientific literature. This document is structured to serve as a practical resource for researchers engaged in the design and execution of complex molecular syntheses.

It is important to note that while the topic specifies "1-Ethynyl-2-methoxy-4-methylbenzene," extensive database searches have yielded no specific information for this isomer. However, the closely related and commercially available isomer, 1-Ethynyl-4-methoxy-2-methylbenzene , is well-documented and is the focus of this guide. The structural distinction lies in the relative positions of the methoxy and methyl groups on the benzene ring. In the subject of this guide, the methoxy group is at the 4-position and the methyl group is at the 2-position, relative to the ethynyl substituent at position 1.

Chemical Identity and Physical Properties

A solid understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in any experimental setting.

| Property | Value | Source(s) |

| CAS Number | 74331-69-4 | [1] |

| Molecular Formula | C₁₀H₁₀O | [2] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 30-34 °C | [3] |

| Boiling Point | 222.7 °C | [2] |

| Density | 1 g/cm³ | [2] |

| Flash Point | 93.9 °C (closed cup) | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the acetylenic proton (C≡C-H) typically in the range of δ 3.0-3.5 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy group (O-CH₃) will present as a singlet around δ 3.8 ppm, and the methyl group (Ar-CH₃) will also be a singlet, likely in the region of δ 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR will display distinct signals for the two sp-hybridized carbons of the alkyne group, typically between δ 80 and 90 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most deshielded. The methoxy and methyl carbons will appear as sharp singlets around δ 55 ppm and δ 20 ppm, respectively.

Researchers utilizing this compound are strongly advised to acquire and interpret their own spectroscopic data for confirmation of identity and purity.

Synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene

While a specific, detailed protocol for the synthesis of 1-ethynyl-4-methoxy-2-methylbenzene is not prevalent in the surveyed literature, its preparation can be logically approached through well-established synthetic transformations. A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction, followed by the deprotection of a silyl-protected alkyne.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic workflow for 1-ethynyl-4-methoxy-2-methylbenzene.

Experimental Protocol: A Generalized Approach

-

Sonogashira Coupling: To a solution of 1-iodo-4-methoxy-2-methylbenzene in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene, a catalytic amount of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred under an inert atmosphere at room temperature or with gentle heating until completion, which can be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the solvent is removed under reduced pressure. The crude product, ((4-methoxy-2-methylphenyl)ethynyl)trimethylsilane, is then purified by column chromatography on silica gel.

-

Desilylation: The purified silyl-protected alkyne is dissolved in a protic solvent like methanol, and a base such as potassium carbonate is added. The mixture is stirred at room temperature until the desilylation is complete.

-

Final Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated in vacuo. The final product, 1-ethynyl-4-methoxy-2-methylbenzene, can be further purified by column chromatography or recrystallization.

Applications in Organic Synthesis

The terminal alkyne functionality of 1-ethynyl-4-methoxy-2-methylbenzene makes it a versatile building block for the construction of more complex molecular architectures, primarily through carbon-carbon bond-forming reactions.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. 1-Ethynyl-4-methoxy-2-methylbenzene serves as the alkyne component in these reactions.

Caption: General scheme of a Sonogashira cross-coupling reaction.

This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials. For instance, 1-ethynyl-4-methoxy-2-methylbenzene can be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine, a precursor for more complex heterocyclic compounds. The mild reaction conditions of the Sonogashira coupling are a key advantage, allowing for the presence of a wide range of functional groups.

Cycloaddition Reactions

The alkyne moiety in 1-ethynyl-4-methoxy-2-methylbenzene can participate in various cycloaddition reactions, providing access to cyclic and heterocyclic systems. A notable example is its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to yield cycloadducts. This type of transformation is valuable for building molecular complexity in a controlled manner.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-ethynyl-4-methoxy-2-methylbenzene.

-

Hazard Identification: This compound may cause an allergic skin reaction and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, a face shield, and chemical-resistant gloves.[1]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Take measures to prevent the buildup of electrostatic charge.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

In Case of Exposure:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

-

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

1-Ethynyl-4-methoxy-2-methylbenzene is a valuable and versatile building block for organic synthesis. Its utility in Sonogashira cross-coupling and cycloaddition reactions allows for the efficient construction of complex molecular frameworks relevant to pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively harness the synthetic potential of this important reagent.

References

- To be populated with citable references

- Sigma-Aldrich. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene 97% 74331-69-4.

- To be populated with citable references

- To be populated with citable references

- To be populated with citable references

- To be populated with citable references

- To be populated with citable references

- To be populated with citable references

- To be populated with citable references

-

PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene. Retrieved February 14, 2026, from [Link]

Sources

- 1. 1-乙炔基-4-甲氧基-2-甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]

- 4. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-Ethynyl-4-methoxy-2-methylbenzene - Safety Data Sheet [chemicalbook.com]

Navigating the Solubility Landscape of 1-Ethynyl-2-methoxy-4-methylbenzene: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic—it is a critical determinant of a project's success. This guide provides an in-depth technical exploration of the solubility of 1-Ethynyl-2-methoxy-4-methylbenzene, a substituted aromatic acetylene with potential applications in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established chemical principles, data from analogous structures, and detailed experimental protocols to empower scientists to confidently assess and utilize this compound in their work. We will delve into the theoretical underpinnings of its expected solubility and provide robust, field-proven methodologies for its empirical determination.

Molecular Profile and Predicted Solubility of 1-Ethynyl-2-methoxy-4-methylbenzene

1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl, a methoxy, and a methyl group. Its structure suggests a predominantly non-polar character, which is a primary indicator of its solubility behavior.

Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene core is hydrophobic and contributes to solubility in non-polar organic solvents.

-

Ethynyl Group (-C≡CH): The triple bond introduces some polarity, but its overall contribution to water solubility is minimal.

-

Methoxy Group (-OCH₃): The ether linkage can act as a hydrogen bond acceptor, potentially conferring slight solubility in polar protic solvents. However, the presence of the bulky aromatic ring and other non-polar substituents diminishes this effect.[1][2] Aromatic ethers are generally less soluble in water compared to their aliphatic counterparts due to the delocalization of electrons in the aromatic ring, which reduces the electron density on the oxygen atom and hinders hydrogen bonding.[1]

-

Methyl Group (-CH₃): This alkyl group is non-polar and further enhances the molecule's lipophilic nature.

Based on these structural characteristics and by drawing parallels with a closely related isomer, 1-Ethynyl-4-methoxy-2-methylbenzene, which is a solid at room temperature, we can predict the solubility profile of 1-Ethynyl-2-methoxy-4-methylbenzene.[3] The related compound 1-Ethynyl-4-methoxybenzene is known to be soluble in organic solvents like chloroform, acetone, dichloromethane, and methanol, while being insoluble in water.[4] This strongly suggests that 1-Ethynyl-2-methoxy-4-methylbenzene will exhibit similar behavior.

Predicted Solubility Summary:

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Aprotic | High | "Like dissolves like" principle; the non-polar nature of the compound favors dissolution in solvents like toluene, hexane, and diethyl ether.[5] |

| Polar Aprotic | Moderate to High | Solvents such as acetone, dichloromethane, and chloroform are expected to be effective due to dipole-dipole interactions.[4] |

| Polar Protic | Low to Moderate | Solvents like ethanol and methanol may show some solubility due to the potential for hydrogen bonding with the methoxy group.[2][4] |

| Aqueous | Very Low/Insoluble | The dominant hydrophobic character of the molecule will lead to poor solubility in water.[4][6] |

Experimental Determination of Solubility: A Validating Protocol

To move from prediction to empirical fact, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of 1-Ethynyl-2-methoxy-4-methylbenzene in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

1-Ethynyl-2-methoxy-4-methylbenzene (analytical standard)

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethyl acetate, methanol, ethanol) of high purity (≥99.5%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: The Saturation Shake-Flask Method

This widely accepted method involves creating a saturated solution of the compound and then quantifying its concentration.

Sources

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene Precursors

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining precursors to 1-Ethynyl-2-methoxy-4-methylbenzene, a key structural motif in medicinal chemistry and materials science. We will explore two primary retrosynthetic disconnections, focusing on the preparation of key aryl halide and benzaldehyde intermediates. For each precursor, this guide details robust, field-proven synthetic protocols, discusses the underlying reaction mechanisms, and offers insights into experimental design and optimization. The comparative analysis of these routes is intended to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic campaigns.

Introduction: Significance of the Arylalkyne Moiety

Arylalkynes are privileged structures in modern organic chemistry. The unique linear geometry and electron-rich nature of the carbon-carbon triple bond make them versatile building blocks for creating complex molecular architectures. 1-Ethynyl-2-methoxy-4-methylbenzene, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals and functional organic materials. Its strategic importance necessitates reliable and scalable access to its precursors, which form the foundation of any successful synthesis. This guide dissects the most effective strategies to construct these vital precursors, emphasizing both mechanistic understanding and practical execution.

Retrosynthetic Strategies: Identifying Key Precursors

A logical retrosynthetic analysis of the target molecule, 1-Ethynyl-2-methoxy-4-methylbenzene, reveals two primary pathways for its construction. These pathways diverge based on the nature of the final bond formation to install the ethynyl group.

-

C(sp²)-C(sp) Bond Formation via Cross-Coupling: This strategy involves the coupling of an activated aryl precursor, typically an aryl halide, with an acetylene source. This identifies 1-halo-2-methoxy-4-methylbenzene derivatives as the key precursors.

-

One-Carbon Homologation of a Carbonyl: This approach begins with an aryl aldehyde and extends the carbon chain by one unit to form the terminal alkyne. This identifies 2-methoxy-4-methylbenzaldehyde as the central precursor.

The choice between these strategies depends on factors such as starting material availability, functional group tolerance, and desired scale of production.

Figure 1: Retrosynthetic analysis of 1-Ethynyl-2-methoxy-4-methylbenzene.

Pathway 1: Synthesis of Aryl Halide Precursors

This pathway hinges on the preparation of an electrophilic aryl partner for a subsequent cross-coupling reaction. The common starting material for this route is the readily available phenolic compound, 2-methoxy-4-methylphenol.

Starting Material: 2-Methoxy-4-methylphenol (Creosol)

2-Methoxy-4-methylphenol, commonly known as creosol or 4-methylguaiacol, is a phenolic compound that can be extracted from natural sources like wood tar or synthesized.[1][2] Its electron-rich aromatic ring is highly activated towards electrophilic substitution, making it an ideal starting point for introducing a halogen at the desired position.

Protocol: Electrophilic Bromination

The synthesis of 1-Bromo-2-methoxy-4-methylbenzene proceeds via electrophilic aromatic substitution. The methoxy and methyl groups are ortho-, para-directing. Given the steric hindrance from the existing substituents, the bromine will selectively add to the position ortho to the methoxy group and meta to the methyl group.

Experimental Protocol:

-

Dissolution: Dissolve 2-methoxy-4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Bromination: Add a solution of bromine (1.0 eq) in the same solvent dropwise over 30 minutes. Alternatively, a milder brominating agent like N-Bromosuccinimide (NBS) can be used.

-

Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Bromo-2-methoxy-4-methylbenzene as a colorless oil or low-melting solid.[3][4]

Pathway 2: Synthesis of Benzaldehyde Precursor

This route focuses on the synthesis of 2-methoxy-4-methylbenzaldehyde, which can then be converted to the target alkyne. The most efficient method for its preparation is the formylation of the corresponding activated arene.

Starting Material: 3-Methylanisole

The precursor for the aldehyde is 3-methylanisole (m-cresyl methyl ether), which is synthesized by the Williamson ether synthesis from m-cresol and a methylating agent like dimethyl sulfate or methyl iodide. The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5][6][7][8] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9]

Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich 3-methylanisole then attacks this electrophile. The directing effects of the methoxy group strongly favor substitution at the ortho position (position 2), which is less sterically hindered than the other ortho position (position 6). Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde.[7][9]

Experimental Protocol:

-

Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF (acting as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Addition of Arene: Add 3-methylanisole (1.0 eq) dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate until the solution is basic.

-

Work-up and Purification: Stir the mixture for 1 hour, then extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography to afford 2-methoxy-4-methylbenzaldehyde.[10][11]

The Final Step: Installing the Ethynyl Group

Once the key precursors are synthesized, the final step involves the introduction of the alkyne functionality. The method chosen is dictated by the precursor in hand.

From Aryl Halide: The Sonogashira Coupling

The Sonogashira coupling is a highly reliable palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] It typically employs a copper(I) co-catalyst.[14]

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne, which is crucial for the transmetalation step.[15]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. foreverest.net [foreverest.net]

- 3. rsc.org [rsc.org]

- 4. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-Methoxy-4-methylbenzaldehyde | 57415-35-7 [sigmaaldrich.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

Whitepaper: The Stability and Reactivity of Terminal Alkynes Substituted with Electron-Donating Groups

Abstract: Terminal alkynes are foundational building blocks in organic synthesis, valued for the unique reactivity of their sp-hybridized C-H bond and electron-rich triple bond.[1] The introduction of substituents allows for the fine-tuning of their electronic properties, stability, and reactivity. This technical guide provides an in-depth analysis of the influence of electron-donating groups (EDGs) on the stability of terminal alkynes. We will explore the nuanced electronic effects that govern C-H bond acidity, thermodynamic stability, and reactivity, supported by mechanistic explanations, detailed experimental protocols for their synthesis and characterization, and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these versatile synthons.

Core Principles: The Electronic Landscape of Terminal Alkynes

The chemical behavior of a terminal alkyne (R-C≡C-H) is dominated by the electronic nature of its C≡C triple bond and the terminal C-H bond. The carbon atoms of the triple bond are sp-hybridized, possessing 50% s-character.[2] This high degree of s-character means the electrons in sp orbitals are held closer to the nucleus compared to sp² (33% s-character) or sp³ (25% s-character) orbitals.[3] This imparts significant electronegativity to the sp-hybridized carbons, leading to two critical consequences:

-

High Acidity of the Terminal Proton: The electronegative sp-carbon stabilizes the conjugate base, the acetylide anion (R-C≡C⁻), that forms upon deprotonation.[3] Consequently, terminal alkynes are remarkably acidic for hydrocarbons, with a typical pKa value around 25, in stark contrast to alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[4][5] This acidity allows for their ready conversion into potent carbon nucleophiles using strong bases like sodium amide (NaNH₂).

-

Nucleophilicity of the π-System: The triple bond itself is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions.[5][6]

The Influence of Electron-Donating Groups (EDGs)

When an electron-donating group is attached to the alkyne, it perturbs this electronic landscape. Common EDGs include alkyl groups (e.g., -CH₃, -C₂H₅) and alkoxy groups (e.g., -OCH₃). Their influence is not monolithic and affects different properties in distinct ways.

Effect on Acidity (pKa)

The primary effect of an EDG is to decrease the acidity of the terminal proton (i.e., increase the pKa). This can be explained by considering the stability of the conjugate base.

-

Causality: An EDG, through inductive effects or hyperconjugation, pushes electron density toward the already electron-rich triple bond. Upon deprotonation to form the acetylide anion, this additional electron density from the EDG further concentrates negative charge on the terminal carbon. This accumulation of charge is energetically unfavorable, destabilizing the acetylide anion relative to the anion of an unsubstituted alkyne. A less stable conjugate base corresponds to a weaker acid.

The following diagram illustrates this destabilizing effect on the conjugate base.

Caption: Electronic effect of an EDG on acetylide anion stability.

Effect on Thermodynamic Stability

The discussion of thermodynamic stability is more nuanced. While an EDG decreases the C-H bond acidity, it generally increases the overall thermodynamic stability of the alkyne molecule itself.

-

Causality: Studies and thermodynamic data, such as heats of hydrogenation, show that internal, more substituted alkynes are more stable than terminal alkynes.[7] Alkyl groups, acting as substituents, stabilize the C≡C bond. While often considered electron-donating, quantum theory studies suggest that in the context of unsaturated systems, alkyl groups can act as slight electron-withdrawing groups from the π-bond, which paradoxically stabilizes the system.[8][9] This effect, combined with hyperconjugation, contributes to a lower ground-state energy for the neutral molecule.

Data Presentation: Acidity of Representative Hydrocarbons

The following table summarizes the pKa values, quantitatively demonstrating the high acidity of terminal alkynes compared to other hydrocarbons. The slight increase in pKa from ethyne to propyne illustrates the acid-weakening effect of the methyl (EDG) group.

| Compound | Structure | Hybridization of C-H | pKa | Reference(s) |

| Ethane | CH₃-CH₃ | sp³ | ~50 | [4][10] |

| Ethene | CH₂=CH₂ | sp² | ~44 | [4][10] |

| Ethyne (Acetylene) | H-C≡C-H | sp | ~25 | [5][10] |

| Propyne | CH₃-C≡C-H | sp | ~26 | [7] |

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of terminal alkynes bearing EDGs are critical for their application in research and development.

Experimental Protocol: Synthesis via Bestmann-Ohira Reagent

A robust method for converting an aldehyde bearing an electron-donating group into a terminal alkyne is the reaction with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This protocol is often high-yielding and tolerates a variety of functional groups.

Workflow Diagram: Aldehyde to Terminal Alkyne Synthesis

Caption: Workflow for the synthesis of a terminal alkyne.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the starting aldehyde (1.0 eq) and anhydrous methanol (or a THF/methanol mixture) to achieve a concentration of ~0.2 M.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Expert Insight: K₂CO₃ is a mild base sufficient to deprotonate the phosphonate, initiating the reaction sequence. Stronger bases are generally not required and may cause side reactions.

-

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve the Bestmann-Ohira reagent (1.2 eq) in anhydrous methanol and add it dropwise to the cooled reaction mixture over 10-15 minutes.

-

Trustworthiness Check: The slow addition is crucial to control the exothermic reaction and the evolution of nitrogen gas. A rapid addition can lead to a dangerous pressure buildup and reduced yield.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Characterization Techniques

Unambiguous characterization is essential to confirm the structure and purity of the synthesized alkyne.

-

¹H NMR Spectroscopy: The most characteristic signal is the terminal alkyne proton (≡C-H), which typically appears as a sharp singlet between δ 1.8-3.0 ppm. The exact chemical shift is influenced by the neighboring EDG. Protons on carbons adjacent to the triple bond (propargylic protons) will also show a characteristic shift.

-

¹³C NMR Spectroscopy: The sp-hybridized carbons of the alkyne appear in a distinct region of the spectrum, typically between δ 65-90 ppm.

-

Infrared (IR) Spectroscopy: The C≡C stretch appears as a weak but sharp absorption band around 2100-2140 cm⁻¹. The ≡C-H stretch is a strong, sharp band appearing around 3300 cm⁻¹.[11] The presence of both peaks is strong evidence for a terminal alkyne.

-

Raman Spectroscopy: The C≡C stretching frequency is highly sensitive to the local electronic environment.[12] Electron-donating groups tend to cause a shift in the Raman signal, making it a powerful tool for probing the electronic effects of substituents on the triple bond.[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Conclusion and Outlook

The presence of electron-donating groups on terminal alkynes introduces a fascinating dichotomy: the acidity of the terminal proton is reduced, making deprotonation more challenging, while the overall molecule is thermodynamically stabilized. This understanding is not merely academic; it has profound implications for reaction design in drug development and materials science. For instance, in designing a Sonogashira coupling, a researcher must choose a base strong enough to deprotonate the less acidic, EDG-substituted alkyne efficiently without causing undesired side reactions. As synthetic methodologies become more sophisticated, the ability to precisely control the electronic properties of key synthons like terminal alkynes will continue to be a cornerstone of molecular innovation.

References

- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). Nanomaterials.

- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.

- Acidity of Terminal Alkynes. (2025). Chemistry Steps.

- Synthesis of Alkynes. (2021). Chemistry LibreTexts.

- Why do terminal alkynes have lower pKa values than non-terminal alkynes?. (2021). Chemistry Stack Exchange.

- An In-depth Technical Guide to the Chemical Properties of Terminal Alkynes. Benchchem.

- Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). ACS Publications.

- Alkynes. (2021). Chemistry LibreTexts.

- Alkyne Reactivity. MSU chemistry.

- Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.

- One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC - NIH.

- New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. (2013). SpringerLink.

- Acidity of Terminal Alkynes. (2018). YouTube.

- Ch 9 : Acidity of Terminal Alkynes. University of Calgary.

- Ch 9 : Alkylation of Terminal Alkynes. University of Calgary.

- Why are alkynes the most reactive even though the electrons are tightly packed in them?. (2024). Quora.

- Ch 9 : Alkynes. University of Calgary.

- Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). The Journal of Physical Chemistry B - ACS Publications.

- New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. (2013). PubMed.

- Alkynes Alkynes or acetylenes are compounds that contain a carbon–carbon triple bond. University of Michigan.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 7. Ch 9 : Alkynes [chem.ucalgary.ca]

- 8. repositorio.ufrn.br [repositorio.ufrn.br]

- 9. New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Optimized Glaser & Hay Coupling Conditions for Substituted Phenylacetylenes

This Application Note is designed for researchers in medicinal chemistry and materials science, focusing on the synthesis of 1,3-diynes via oxidative homocoupling of substituted phenylacetylenes.

Abstract

The oxidative homocoupling of terminal alkynes to form 1,3-diynes is a cornerstone transformation in the synthesis of conjugated scaffolds for drug discovery (e.g., antifungal agents) and materials science (e.g., molecular wires, graphdiyne).[1] While the classical Glaser reaction provides a foundation, substituted phenylacetylenes present unique challenges regarding solubility, electronic deactivation, and functional group tolerance. This guide delineates optimized protocols for Hay (catalytic Cu/TMEDA) and Eglinton (stoichiometric Cu) variations, providing a decision matrix for selecting conditions based on substituent electronics (Hammett

Mechanistic Insight & Catalytic Cycle

Understanding the copper redox cycle is critical for troubleshooting low yields. The reaction proceeds via a Cu(I)/Cu(II) manifold.[2]

-

Activation: The terminal alkyne is deprotonated by the base in the presence of Cu(I), forming a Copper(I) Acetylide (

-complex to -

Oxidation: The Cu(I) species is oxidized to Cu(II) by O

(Hay) or is provided stoichiometrically (Eglinton).[2][3] This forms a putative dinuclear Cu(II) intermediate. -

Reductive Elimination: Carbon-Carbon bond formation occurs, releasing the 1,3-diyne and regenerating the Cu(I) catalyst (in the Hay variant).

Visualization: The Aerobic Catalytic Cycle (Hay Modification)

Caption: Figure 1. The catalytic cycle of the Hay-modified Glaser coupling. The rate-determining step is often the re-oxidation of Cu(I) or the formation of the Cu(II) dimer depending on substrate electronics.

Critical Parameters & Optimization

Success with substituted phenylacetylenes depends on balancing electronic effects with solubility.

Substituent Effects (Electronic)

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO

, -CF-

Effect: Increase the acidity of the acetylenic proton (pKa < 20), facilitating rapid Cu-acetylide formation.

-

Risk: High acidity can lead to side reactions or catalyst poisoning if the base is too strong.

-

Recommendation: Use weaker bases (TMEDA, pyridine) and lower temperatures to prevent decomposition.

-

-

Electron-Donating Groups (EDGs) (e.g., -OMe, -NH

, -Alkyl):-

Effect: Decrease acidity; the deprotonation step becomes slower.

-

Risk: Sluggish reaction rates.

-

Recommendation: Requires stronger bases or higher catalyst loading. The Hay protocol (TMEDA) is superior here due to the ligand's ability to increase electron density on Copper, facilitating the oxidation step.

-

Solvent & Ligand Selection

-

TMEDA (N,N,N',N'-Tetramethylethylenediamine): The "Hay" ligand. It forms a soluble bidentate complex with CuCl, preventing the precipitation of copper acetylides (a safety and reactivity improvement). Best for non-polar to moderately polar substrates.

-

Pyridine: Used in "Eglinton" conditions.[1][2][3][4][5] Excellent solvent for highly polar substrates but harder to remove during workup.

-

Acetone/DCM: Standard solvents for Hay coupling.

Standardized Experimental Protocols

Protocol Selection Matrix

Use the flowchart below to select the optimal method for your substrate.

Caption: Figure 2. Decision matrix for selecting between Hay (Catalytic) and Eglinton (Stoichiometric) protocols.

Method A: The Hay Modification (Catalytic, Aerobic)

Best for: Standard library synthesis, electron-rich to neutral substrates, scale <5g.

Reagents:

-

Substrate: Substituted Phenylacetylene (1.0 equiv)

-

Catalyst: CuCl (5–10 mol%)

-

Ligand/Base: TMEDA (2–4 mol% excess relative to Cu, or used as base 1.2 equiv)

-

Solvent: Acetone or CH

Cl -

Oxidant: Atmospheric O

(Balloon or open air)

Step-by-Step Procedure:

-

Setup: Equip a 2-neck round bottom flask with a stir bar. If the substrate is oxidation-sensitive (rare for phenylacetylenes), purge with O

; otherwise, open air is sufficient. -

Dissolution: Dissolve the phenylacetylene (1 mmol) in Acetone (5 mL).

-

Catalyst Addition: Add TMEDA (0.1 mL, approx. 1.2 equiv if used as sole base) followed by CuCl (5 mg, 5 mol%).[6] The solution should turn blue/green as the complex forms.

-

Reaction: Stir vigorously at room temperature (20–25°C).

-

Note: For EDGs (-OMe), heating to 40°C may be required.

-

Note: For EWGs (-NO

), keep at RT to avoid side reactions.

-

-

Monitoring: Monitor by TLC. The spot for the starting material will disappear, and a less polar, often fluorescent (under UV) spot for the diyne will appear. Reaction time: 1–4 hours.

-

Workup:

-

Add 1N HCl (10 mL) to quench the catalyst and protonate the amine (turns the aqueous layer blue).

-

Extract with DCM or Ethyl Acetate (3 x 10 mL).

-

Wash organic layer with Brine, dry over Na

SO

-

-

Purification: Recrystallization (often from Ethanol/Hexanes) or Silica Gel Chromatography.

Method B: The Eglinton Modification (Stoichiometric)

Best for: Highly polar substrates, macrocyclizations, or when precise stoichiometry is needed to avoid oligomerization.

Reagents:

-

Substrate: Substituted Phenylacetylene (1.0 equiv)

-

Reagent: Cu(OAc)

(2.0–3.0 equiv) -

Solvent/Base: Pyridine (excess, typically 5–10 mL per mmol)

Step-by-Step Procedure:

-

Setup: Dissolve Cu(OAc)

in Pyridine in a round bottom flask. Heat to 60°C for 10 mins to ensure dissolution (solution will be deep blue). -

Addition: Add the phenylacetylene dissolved in a minimum amount of pyridine or methanol.

-

Reaction: Heat to 60–80°C. Stirring must be vigorous.

-

Workup:

-

Most pyridine must be removed via distillation or extensive acid washing (1N HCl) to avoid streaking during chromatography.

-

Extraction follows standard organic protocols.

-

Data Summary & Troubleshooting

Substituent Compatibility Table

| Substituent (Para-pos) | Electronic Effect | Recommended Protocol | Notes |

| -H, -Me, -tBu | Neutral/Weak EDG | Method A (Hay) | Standard conditions. Fast reaction (1-2h). |

| -OMe, -NHAc | Strong EDG | Method A (Hay) | May require slight heating (40°C) or pure O |

| -NO | Strong EWG | Method A or B | Reacts very fast. Watch for exothermic behavior. |

| -OH, -COOH | Protic/Polar | Method B (Eglinton) | Pyridine solubilizes the salt. Protect -OH if possible. |

| -I, -Br | Halogen | Method A (Hay) | Compatible. Does not undergo Ullmann coupling under these mild conditions. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% conv) | Catalyst poisoning or O | Add fresh CuCl (2 mol%) or switch to O |

| Green Precipitate Forms | Insoluble Copper Acetylide. | Add more TMEDA or switch solvent to DMF/Pyridine. |

| Low Yield / Tarry Residue | Polymerization/Oligomerization. | Lower concentration (High Dilution) is critical for clean coupling. |

| Product is Unstable | Diyne polymerization. | Store product in dark, cold (-20°C), and under Argon. |

Safety Considerations

-

Copper Acetylides: The intermediate species (Cu-C≡C-Ar) can be explosive when dry. Never allow the reaction mixture to dry out completely before quenching with acid (HCl/NH

Cl), which destroys the acetylide. -

Polyynes: While 1,3-diynes are generally stable, higher order oligomers (triynes, etc.) are shock-sensitive.

-

Pyridine: Toxic and malodorous. All Eglinton couplings must be performed in a fume hood.

References

-

Glaser, C. (1869).[1][2] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.

-

Hay, A. S. (1962).[2] "Oxidative Coupling of Acetylenes. II. The Synthesis of Diphenyldiacetylenes." The Journal of Organic Chemistry, 27(9), 3320–3321.

-

Eglinton, G., & Galbraith, A. R. (1956).[5] "Macrocyclic acetylenic compounds. Part I. Cyclotetradeca-1:3-diyne and related compounds." Journal of the Chemical Society, 889-896.

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657.

-

BenchChem. (2025).[6][7] "Application Notes and Protocols for Reactions Involving Terminal Alkynes." BenchChem Application Library.

Sources

Application Notes & Protocols: Strategic Hydroamination of 1-Ethynyl-2-methoxy-4-methylbenzene for Advanced Synthesis

Introduction: The Strategic Value of Atom-Economic C-N Bond Formation

The hydroamination of alkynes represents a pinnacle of modern synthetic strategy, embodying the principles of atom economy by constructing carbon-nitrogen bonds through the direct addition of an N-H moiety across a carbon-carbon triple bond.[1][2][3] This approach circumvents the need for pre-functionalized starting materials and often reduces waste, making it a highly desirable transformation in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4]

The substrate at the center of this guide, 1-Ethynyl-2-methoxy-4-methylbenzene, is a versatile aromatic alkyne.[5] Its unique substitution pattern—featuring an electron-donating methoxy group and a methyl group—influences the electronic properties of the ethynyl group, making it a valuable building block for complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, catalytic systems, and detailed experimental protocols for the successful hydroamination of this specific substrate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific literature.

Mechanistic Landscape: Activating the Alkyne for Nucleophilic Attack

A fundamental challenge in hydroamination is that both the amine and the alkyne are electron-rich, rendering a direct, uncatalyzed reaction kinetically unfavorable.[6] Catalysis is therefore essential to facilitate this transformation. For late transition metals, two primary mechanistic pathways are generally considered[1]:

-

Alkyne Activation (π-Acid Catalysis): This is the most prevalent mechanism for gold(I) catalysts. The cationic metal center coordinates to the alkyne, acting as a Lewis acid to polarize the C-C triple bond. This activation renders the alkyne sufficiently electrophilic for an "outer-sphere" nucleophilic attack by the amine.[7][8] Subsequent protonolysis of the resulting vinyl-gold intermediate regenerates the active catalyst and releases the enamine or imine product.[7]

-

Amine Activation (Amido Insertion): In this pathway, the catalyst first reacts with the amine via oxidative addition or deprotonation to form a metal-amido intermediate. The alkyne then inserts into the metal-nitrogen bond. Reductive elimination subsequently yields the final product and regenerates the catalyst.[1][9]

A critical aspect of terminal alkyne hydroamination is regioselectivity —the control over which carbon atom of the alkyne forms the new bond with the nitrogen atom. The outcome can be either the Markovnikov product (addition to the more substituted carbon) or the anti-Markovnikov product (addition to the less substituted carbon).[6] For aryl-substituted terminal alkynes like our substrate, the electronic influence of the aromatic ring typically favors the formation of the Markovnikov adduct, leading to a ketimine product upon tautomerization.[10]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to achieving high yield and selectivity. While various transition metals can catalyze hydroamination, gold(I) complexes have emerged as exceptionally effective for terminal aryl alkynes due to their strong π-acidity and functional group tolerance.[2][11]

| Catalyst System | Typical Conditions | Regioselectivity (Aryl Alkynes) | Key Advantages & Considerations |

| Gold(I)-NHC | [Au(IPr)Cl]/AgSbF₆ (1-5 mol%), Acetonitrile, RT to 60 °C | Markovnikov[1] | Highly active and functional group tolerant. NHC ligands offer superior stability and performance over phosphines. The silver salt is a crucial halide scavenger.[1][2] |

| Rhodium(III) | [Cp*RhCl₂]₂ (0.5-2 mol%), NH₄PF₆ additive, Toluene, 80 °C | Markovnikov[10] | Effective for aromatic alkynes and anilines. Requires elevated temperatures. The additive is necessary for catalyst activation.[10] |

| Copper(I/II) | Cu(OAc)₂/Ligand (2-5 mol%), Silane reductant, various solvents, 40-160 °C | Markovnikov[12] | Cost-effective and earth-abundant metal. Can require higher temperatures or additives. Regioselectivity is generally high for aryl alkynes.[12] |

| Palladium(II) | Pd(NH₃)₂Cl₂ on support (heterogeneous), Toluene, 80 °C | Markovnikov[13] | Offers potential for catalyst recycling. May require longer reaction times or higher temperatures.[13] |

Detailed Experimental Protocol: Gold(I)-Catalyzed Hydroamination with Aniline

This protocol details a reliable method for the intermolecular hydroamination of 1-Ethynyl-2-methoxy-4-methylbenzene with aniline, utilizing a highly active Gold(I)-NHC catalytic system. The resulting ketimine is a versatile synthetic intermediate.

Materials and Reagents

-

1-Ethynyl-2-methoxy-4-methylbenzene (97% or higher)

-

Aniline (distilled prior to use)

-

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride ([Au(IPr)Cl])

-

Silver hexafluoroantimonate (AgSbF₆)

-

Anhydrous acetonitrile (MeCN, <50 ppm H₂O)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Standard Schlenk line or glovebox equipment

-

TLC plates (silica gel 60 F₂₅₄)

Safety & Handling Precautions

-

Substrate & Reagents: 1-Ethynyl-2-methoxy-4-methylbenzene may cause skin and eye irritation.[14][15] Organometallic gold catalysts and silver salts are toxic and should be handled with care. Aniline is toxic and readily absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16]

-

Inert Atmosphere: Gold(I) catalysts, particularly the active cationic species, can be sensitive to air and moisture. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to ensure reproducibility and high catalytic activity.[16]

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.

Experimental Workflow Diagram

Step-by-Step Procedure

-

Catalyst Activation: To an oven-dried Schlenk flask under a positive pressure of Argon, add [Au(IPr)Cl] (9.3 mg, 0.015 mmol, 3 mol%) and AgSbF₆ (5.2 mg, 0.015 mmol, 3 mol%). Rationale: The silver salt abstracts the chloride from the gold precatalyst, generating the highly active cationic [Au(IPr)]⁺ species in situ. The formation of insoluble AgCl drives this equilibrium.[1]

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (5.0 mL) via syringe. Stir the resulting suspension in the dark for 15 minutes. Add aniline (51 µL, 0.55 mmol, 1.1 equiv) via syringe, followed by 1-Ethynyl-2-methoxy-4-methylbenzene (73 mg, 0.5 mmol, 1.0 equiv).

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 40 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking aliquots (via a purged syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17] The reaction is typically complete within 2-6 hours, as indicated by the complete consumption of the starting alkyne.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Pass the reaction mixture through a short plug of Celite® to filter off the precipitated AgCl, washing the plug with a small amount of diethyl ether.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Rationale: The bicarbonate wash removes any residual acidic species, and the brine wash aids in breaking emulsions and removing bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ketimine product.

Product Characterization

The identity and purity of the resulting N-(1-(2-methoxy-4-methylphenyl)ethylidene)aniline should be confirmed using standard analytical techniques:

-

¹H NMR: Expect the disappearance of the characteristic acetylenic proton signal (~3.0-3.5 ppm) and the appearance of a new methyl singlet (~2.5 ppm) corresponding to the imine methyl group. Aromatic protons will show characteristic shifts.

-

¹³C NMR: Look for the disappearance of the alkyne carbon signals (~80-90 ppm) and the appearance of a downfield signal for the imine carbon (C=N) at ~160-170 ppm.

-

Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₉NO, MW: 253.34) should be observed.

-

FT-IR: The C≡C-H stretching frequency (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) of the starting material will be absent. A strong C=N stretching absorption will appear around 1620-1650 cm⁻¹.

Application in Drug Discovery: A Gateway to Novel DPP-IV Inhibitors

The ketimine product from this protocol is a valuable precursor for creating analogs of important pharmaceuticals. For instance, the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin is a key therapeutic for type-2 diabetes.[18][19] Its synthesis involves the coupling of an amine (3-amino-1-adamantanol) with an activated acyl pyrrolidine derivative.[20][21]

The N-aryl ketimine synthesized here can be readily reduced (e.g., using NaBH₄ or transfer hydrogenation) to the corresponding secondary amine. This amine, a structural analog of the adamantanol portion of Vildagliptin, could then be coupled with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to generate novel Vildagliptin analogs for structure-activity relationship (SAR) studies, potentially leading to new drug candidates with improved properties.[19][22]

Conclusion and Outlook

This guide provides a robust and scientifically-grounded framework for the hydroamination of 1-Ethynyl-2-methoxy-4-methylbenzene. The detailed Gold(I)-NHC catalyzed protocol offers a reliable pathway to the corresponding Markovnikov ketimine product, a versatile intermediate for further synthetic elaboration. By understanding the underlying mechanisms and the rationale behind specific experimental steps, researchers can confidently apply and adapt these methods to their specific synthetic goals.

Future research will likely focus on expanding the scope to include more challenging amine nucleophiles, developing enantioselective variants for the synthesis of chiral amines[23], and exploring catalysis with more sustainable, earth-abundant metals to further enhance the green credentials of this powerful C-N bond-forming reaction.

References

-

Widenhoefer, R. A., & Han, X. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Angewandte Chemie International Edition, 45(11), 1747-1749. Available at: [Link]

-

Morressier. (n.d.). Continuing mechanistic study of gold catalyzed alkene hydroamination. Available at: [Link]

-

Zhang, Z., Liu, C., Kinder, R. E., Han, X., Qian, H., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes. Journal of the American Chemical Society, 128(28), 9066-9073. Available at: [Link]

-

Mariconda, A., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11. Available at: [Link]

-

Widenhoefer, R. A., et al. (2022). Kinetics and Mechanisms of the Gold-Catalyzed Hydroamination of Axially Chiral 1-Aryl-1,2-butadienes with Aniline. Organometallics, 41(20), 2889–2901. Available at: [Link]

-

Gorin, D. J., et al. (2016). Room temperature hydroamination of alkynes with anilines catalyzed by anti-Bredt di(amino)carbene gold(i) complexes. Chemical Communications, 52(46), 7392-7395. Available at: [Link]

-

Zhu, S., et al. (2014). Copper-catalyzed selective hydroamination reactions of alkynes. Nature Communications, 5, 3355. Available at: [Link]

-

Al-Duaij, O. K., et al. (2012). Rhodium(III)-Catalyzed Hydroamination of Aromatic Terminal Alkynes with Anilines. Organometallics, 31(4), 1436–1443. Available at: [Link]

-

Hu, X., et al. (2019). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B, 58B(1), 109-113. Available at: [Link]

-

ResearchGate. (n.d.). Intramolecular (a) and intermolecular (b) hydroamination of terminal alkynes with anilines using Pd(NH3)2Cl2 exchanged porous solids. Available at: [Link]

-

MDPI. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 10(10), 1201. Available at: [Link]

-

Mancebo-Aracil, J., et al. (2020). Terminal Alkynes Hydroamination Catalyzed by Copper Nanoparticles. Chemistry Proceedings, 2(1), 22. Available at: [Link]

-

ResearchGate. (n.d.). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. Available at: [Link]

-

Llevin, C., et al. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 123(15), 9483–9549. Available at: [Link]

-

Wikipedia. (n.d.). Hydroamination. Available at: [Link]

-

New Drug Approvals. (n.d.). VILDAGLIPTIN. Available at: [Link]

-

Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

NISCAIR. (2019). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B, 58B(1), 109-113. Available at: [Link]

-

Chemistry LibreTexts. (2023). Hydroamination. Available at: [Link]

-

Llevin, C., et al. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. ACS Chemical Reviews. Available at: [Link]

-

University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

-

ResearchGate. (2019). A facile method to synthesize vildagliptin. Available at: [Link]

-

Li, Z., et al. (2018). A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design. RSC Advances, 8(1), 1-13. Available at: [Link]

-

Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. Available at: [Link]

-

Eisen, M. S., et al. (2001). Intermolecular Hydroamination of Terminal Alkynes Catalyzed by Organoactinide Complexes. Scope and Mechanistic Studies. Organometallics, 20(24), 5114–5128. Available at: [Link]

-

Buchwald, S. L., et al. (2013). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. Journal of the American Chemical Society, 135(42), 15746–15749. Available at: [Link]

-

Tannas. (2023). GHS - SAFETY DATA SHEET. Available at: [Link]

-

MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods, 14(1), 1. Available at: [Link]

-

Gagosz, F., et al. (2012). Serendipitous Discovery of the Catalytic Hydroammoniumation and Methylamination of Alkynes. Angewandte Chemie International Edition, 51(19), 4693-4697. Available at: [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene. Available at: [Link]

-

Macmillan Group. (2011). Catalytic Asymmetric Hydroaminations. Available at: [Link]

Sources

- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 2. Room temperature hydroamination of alkynes with anilines catalyzed by anti-Bredt di(amino)carbene gold(i) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Hydroamination - Wikipedia [en.wikipedia.org]

- 4. A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Continuing mechanistic study of gold catalyzed alkene hydroamination [morressier.com]

- 12. Copper-catalyzed selective hydroamination reactions of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]